molecular formula C15H19N5O B6437808 4-methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2177555-12-1

4-methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6437808
CAS No.: 2177555-12-1
M. Wt: 285.34 g/mol
InChI Key: GQWQPIGUYNTGTL-UHFFFAOYSA-N
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Description

4-Methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a methoxy group and at position 6 with a piperazine ring bearing a pyridin-2-ylmethyl moiety. This structure combines aromatic nitrogen-containing rings (pyrimidine and pyridine) with a flexible piperazine linker, making it a candidate for interaction with biological targets such as kinases or receptors.

Properties

IUPAC Name

4-methoxy-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-21-15-10-14(17-12-18-15)20-8-6-19(7-9-20)11-13-4-2-3-5-16-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWQPIGUYNTGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure features a pyrimidine core substituted with a methoxy group and a piperazine moiety linked to a pyridine ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 1.75 to 9.46 µM in MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies on related pyrimidine derivatives demonstrated effective inhibition against several Gram-positive bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL .

Enzyme Inhibition

The enzyme inhibitory activities of related compounds have been extensively studied. For example, some derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections, respectively .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the piperazine and pyridine moieties contribute significantly to receptor binding and interaction with biological targets.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through caspase activation, suggesting a mechanism involving programmed cell death .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of related pyrimidine compounds. The study found that certain derivatives exhibited strong antibacterial activity against resistant strains, highlighting their potential as new antimicrobial agents .

Data Summary

Activity IC50/MIC Values Cell Lines/Strains Reference
Anticancer1.75 - 9.46 µMMDA-MB-231, MCF-7
Antibacterial0.25 - 1 µg/mLStaphylococcus aureus, Enterococcus faecalis
Enzyme InhibitionVariousAcetylcholinesterase (AChE), Urease

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of pyrimidine derivatives with piperazine or piperidine substitutions. Key structural analogs include:

Compound Name Substituents (Pyrimidine Positions) Piperazine/Piperidine Modification Molecular Weight Biological Relevance (Examples)
Target Compound 4-OCH₃, 6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl} Pyridin-2-ylmethyl 341.38 g/mol† Kinase inhibition, receptor modulation
4-Methoxy-6-(piperazin-1-yl)pyrimidine (from ) 4-OCH₃, 6-piperazin-1-yl Unsubstituted piperazine 235.28 g/mol Intermediate for drug synthesis
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thienopyrimidine (from ) Thieno[3,2-d]pyrimidine core Methanesulfonyl-piperazinylmethyl 494.19 g/mol Anticancer activity (kinase targets)
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (from ) 4-Cl, 6-piperazine-linked bis-pyrimidine Chloro and methylsulfanyl substituents 403.35 g/mol Dual-target inhibitors (e.g., kinases)

†Calculated based on molecular formula C₁₅H₁₉N₅O.

Key Structural Differences :

  • Pyrimidine Core Modifications: The target compound’s 4-methoxy group contrasts with chloro () or thienopyrimidine () cores, affecting electronic properties and steric bulk.
  • Linker Flexibility : The piperazine linker in the target compound allows conformational flexibility, whereas rigidified analogs (e.g., fused rings in ) may restrict binding modes.
Physicochemical Properties
  • Solubility : The hydrochloride salt form of 4-methoxy-6-(piperazin-1-yl)pyrimidine () suggests improved aqueous solubility compared to the free base of the target compound.
  • Molecular Weight : The target compound (341 g/mol) falls within the typical range for drug-like molecules, unlike larger bis-pyrimidine derivatives (e.g., 403 g/mol in ).

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